4-Aminopicolinamide-13C,15N2

Description

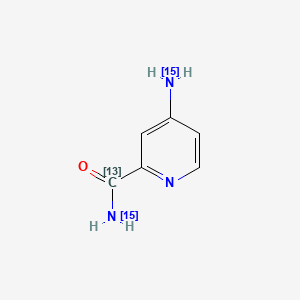

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H7N3O |

|---|---|

Molecular Weight |

140.12 g/mol |

IUPAC Name |

4-(15N)azanylpyridine-2-(15N)carboxamide |

InChI |

InChI=1S/C6H7N3O/c7-4-1-2-9-5(3-4)6(8)10/h1-3H,(H2,7,9)(H2,8,10)/i6+1,7+1,8+1 |

InChI Key |

QKNCZYUYGMWQPB-TTXLGWKISA-N |

Isomeric SMILES |

C1=CN=C(C=C1[15NH2])[13C](=O)[15NH2] |

Canonical SMILES |

C1=CN=C(C=C1N)C(=O)N |

Origin of Product |

United States |

Synthetic Strategies for 4 Aminopicolinamide 13c,15n2

Chemical Synthesis Approaches for Site-Specific Isotopic Enrichment

The chemical synthesis of 4-Aminopicolinamide-¹³C,¹⁵N₂ necessitates a retrosynthetic approach that allows for the introduction of ¹³C and ¹⁵N isotopes at specific atomic positions within the molecule. This is typically achieved by utilizing commercially available, isotopically labeled starting materials in a multi-step synthetic sequence.

A plausible synthetic route would commence from a labeled pyridine (B92270) derivative. For instance, a pyridine ring enriched with ¹³C could be a key starting material. The subsequent introduction of the amino and amide functionalities would be carefully planned to incorporate the ¹⁵N isotopes. A key consideration is the prevention of isotopic scrambling, which can be minimized by employing mild reaction conditions and highly selective reagents.

Site-specific labeling, also known as position-specific isotope analysis, allows for the determination of the isotopic composition at a particular atomic position within a molecule. wikipedia.org This is particularly valuable in elucidating reaction mechanisms and biosynthetic pathways. wikipedia.org For 4-Aminopicolinamide-¹³C,¹⁵N₂, this could involve the synthesis of different isotopologues, where the ¹³C and ¹⁵N atoms are located at different positions in the picolinamide (B142947) core. For example, the ¹³C could be specifically located at the carbonyl carbon of the amide group, while the ¹⁵N atoms could be introduced into the pyridine ring and the amino group. Such specific labeling is instrumental in metabolic studies to track the fate of different parts of the molecule. nih.gov

Biosynthetic Pathways and Precursors for ¹³C and ¹⁵N Labeling

While chemical synthesis offers precise control, biosynthetic methods present an alternative for producing isotopically labeled compounds, especially for complex molecules. This approach leverages the metabolic machinery of microorganisms or plant cells to incorporate labeled precursors into the target molecule. nih.gov

For the biosynthesis of a picolinamide derivative, a suitable host organism would be cultured in a medium containing ¹³C-labeled glucose and a ¹⁵N-labeled nitrogen source, such as ¹⁵N-ammonium chloride, as the sole carbon and nitrogen sources, respectively. acs.org The organism's metabolic pathways would then utilize these precursors to synthesize the necessary building blocks, including the picolinamide scaffold.

The degree of isotopic enrichment in the final product is dependent on the enrichment of the precursors and the efficiency of their incorporation by the cellular machinery. nih.gov It is also important to consider potential metabolic scrambling, where the isotopes are redistributed to unintended positions within the molecule or other metabolites. nih.gov Careful selection of the host organism and optimization of culture conditions are crucial to maximize the yield and isotopic purity of the desired labeled compound.

Design Principles for Isotopic Labeling Patterns in Picolinamide Derivatives

The design of the isotopic labeling pattern in a picolinamide derivative like 4-Aminopicolinamide-¹³C,¹⁵N₂ is dictated by its intended application. researchgate.net For use as an internal standard in mass spectrometry-based quantification, a high degree of isotopic enrichment is paramount to ensure that its mass signal is clearly resolved from the unlabeled analyte. nih.gov A mass shift of at least 3 to 4 atomic mass units is generally desirable to avoid spectral overlap from the natural isotopic abundance of the unlabeled compound.

In studies of metabolic fate, the labeling pattern is designed to provide specific information about the biotransformation of the molecule. For instance, labeling the pyridine ring with ¹³C and the amide nitrogen with ¹⁵N would allow researchers to distinguish between metabolic changes occurring at these different sites. Position-specific isotope analysis can provide detailed insights into the mechanisms of enzymatic reactions and metabolic pathways. wikipedia.orgnih.gov

The choice between uniform and site-specific labeling also depends on the analytical technique being employed. While uniform labeling can be advantageous for certain NMR experiments, site-specific labeling is often preferred for mass spectrometry to simplify data analysis and provide more precise structural information. nih.govfrontiersin.org

Purification and Isotopic Enrichment Verification Methodologies

Following synthesis, the isotopically labeled 4-Aminopicolinamide-¹³C,¹⁵N₂ must be rigorously purified to remove any unlabeled starting materials, reagents, and byproducts. High-performance liquid chromatography (HPLC) is a commonly employed technique for this purpose, offering high resolution and the ability to isolate the target compound with high purity. nih.gov The choice of the stationary and mobile phases is critical to achieve optimal separation.

Once purified, the isotopic enrichment and the precise location of the labels must be verified. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary analytical tools for this verification.

Mass Spectrometry: High-resolution mass spectrometry can confirm the mass shift corresponding to the incorporated isotopes and determine the level of isotopic enrichment. acs.orgnih.gov By comparing the mass spectra of the labeled and unlabeled compounds, the number of incorporated ¹³C and ¹⁵N atoms can be confirmed. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and confirm the location of the isotopes within its structure. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the chemical environment of the labeled atoms. ¹³C-NMR and ¹⁵N-NMR spectra will show signals only for the enriched positions, confirming the site-specificity of the labeling. frontiersin.orgacs.org The coupling patterns between adjacent labeled and unlabeled nuclei can also provide valuable structural information.

The following table summarizes the key methodologies used for purification and verification:

| Methodology | Purpose | Key Parameters/Considerations |

| High-Performance Liquid Chromatography (HPLC) | Purification of the labeled compound | Column chemistry, mobile phase composition, gradient elution |

| High-Resolution Mass Spectrometry (HRMS) | Verification of isotopic enrichment and molecular formula | Mass accuracy, resolving power, ionization source |

| Tandem Mass Spectrometry (MS/MS) | Confirmation of isotope location | Collision energy, fragmentation pattern analysis |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirmation of site-specific labeling and structure | ¹³C and ¹⁵N chemical shifts, coupling constants |

The combination of these techniques ensures the production of a highly pure and accurately characterized 4-Aminopicolinamide-¹³C,¹⁵N₂ suitable for its intended scientific applications.

Advanced Spectroscopic Characterization of 4 Aminopicolinamide 13c,15n2

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a premier technique for determining the structure of molecules in solution. bruker.com For an isotopically enriched compound like 4-Aminopicolinamide-13C,15N2, NMR offers unparalleled insight into the atomic-level connectivity and environment of the labeled sites.

High-resolution NMR spectroscopy encompasses a suite of one-dimensional (1D) and two-dimensional (2D) experiments that together provide a complete picture of a molecule's covalent structure and conformation. The incorporation of isotopic labels like ¹³C and ¹⁵N enhances spectral sensitivity and resolution, which is particularly beneficial for complex structural assignments. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-Aminopicolinamide in a Standard Solvent (e.g., DMSO-d₆) Note: These are predicted values. Actual chemical shifts can vary based on solvent, concentration, and temperature.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| C2 | - | ~150 | H3, H5, H6 |

| C3 | ~6.8 | ~108 | H5, H6 |

| C4 (Amino Group) | - | ~155 | H3, H5, Amine Protons |

| C5 | ~6.6 | ~106 | H3, H6 |

| C6 | ~7.9 | ~148 | H3, H5 |

| C7 (Carbonyl) | - | ~168 | Amide Protons |

| Amine (-NH₂) | ~6.0 (broad) | - | C3, C4, C5 |

| Amide (-CONH₂) | ~7.5, ~8.0 (broad) | - | C7, C2 |

Application of ¹³C and ¹⁵N NMR for Atom-Specific Information

The presence of ¹³C and ¹⁵N isotopes allows for direct observation of these nuclei, providing atom-specific data that is not obscured by the complexity of proton spectra. sigmaaldrich.com Uniform or selective labeling dramatically increases the signal-to-noise ratio for these otherwise low-abundance isotopes. sigmaaldrich.com

In this compound, a 1D ¹³C NMR spectrum would show a distinct signal for the labeled carbon atom, confirming the success of the synthesis. Similarly, a 1D ¹⁵N NMR spectrum would show signals for the two labeled nitrogen atoms. The chemical shifts of these nuclei are highly sensitive to their local chemical environment, including hybridization, and electronic effects. Furthermore, heteronuclear J-couplings (spin-spin couplings) between ¹³C, ¹⁵N, and adjacent ¹H nuclei provide definitive evidence of covalent bonds. For instance, observing a one-bond coupling (¹J_C-H) or a two-bond coupling (²J_N-H) in specialized experiments can irrefutably confirm the local structure around the labeled sites. rsc.org This level of detail is critical for distinguishing between isomers and confirming the precise location of the isotopic labels. nih.gov

Transverse Relaxation-Optimized Spectroscopy (TROSY) is a powerful NMR technique designed to study very large molecules (e.g., proteins >100 kDa). bruker.com It works by minimizing transverse relaxation rates (T2), which are a major cause of line broadening in large, slowly tumbling molecules, thereby yielding significantly sharper signals and higher resolution. nih.gov The effect relies on constructive interference between dipolar coupling and chemical shift anisotropy (CSA) relaxation mechanisms, which is most effective at high magnetic fields. bruker.comnih.gov

While this compound is a small molecule that tumbles rapidly in solution, it would not typically benefit from TROSY-based experiments when studied in isolation. Its naturally narrow linewidths mean that T2 relaxation is not a limiting factor.

However, the application of TROSY becomes highly relevant when this labeled compound is used as a probe to study its binding to a large biomolecule, such as a protein or a nucleic acid. nih.gov Upon binding, the small molecule effectively adopts the slow tumbling time of its much larger partner, leading to severe line broadening of its NMR signals. In such a system, a ¹H-¹³C or ¹H-¹⁵N TROSY experiment would allow for the high-resolution detection of the bound this compound, enabling the study of its binding mode, local dynamics, and the structural details of the binding pocket. Methyl-TROSY is a specific application focusing on methyl groups, but the principles are extendable to other ¹H-¹³C or ¹H-¹⁵N pairs in labeled molecules. nih.gov

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing information about a molecule's mass, elemental composition, and structure. nih.gov For isotopically labeled compounds, it is an essential tool for verification and analysis.

High-resolution mass spectrometry (HRMS), performed on instruments like Fourier-transform ion cyclotron resonance (FT-ICR) or Orbitrap mass analyzers, can measure m/z values with sub-ppm (parts-per-million) accuracy. nih.gov This precision allows for the unambiguous determination of a molecule's elemental formula.

For this compound, HRMS serves two critical purposes. First, it confirms the exact mass of the molecule, which is different from its unlabeled counterpart. Second, it allows for the clear resolution of the isotopic pattern. The incorporation of one ¹³C and two ¹⁵N atoms results in a distinct mass shift compared to the monoisotopic mass of the unlabeled compound. By comparing the experimentally measured mass with the theoretically calculated mass, one can confirm with high confidence that the isotopic labeling was successful. nih.gov

Table 2: Theoretical Mass Comparison of Unlabeled and Labeled 4-Aminopicolinamide

| Compound | Molecular Formula | Theoretical Monoisotopic Mass (Da) |

| 4-Aminopicolinamide | C₆H₇N₃O | 137.05891 |

| This compound | C₅¹³CH₇N¹⁵N₂O | 140.05603 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

In the analysis of this compound, a precursor ion corresponding to its molecular weight (m/z 141.05603 for [M+H]⁺) would be selected and subjected to collision-induced dissociation (CID). youtube.com The resulting fragmentation pattern would be compared to that of the unlabeled compound. The key advantage of the isotopic labels is that they act as markers. By observing which fragments retain the +3 Da mass shift (from one ¹³C and two ¹⁵N), analysts can precisely map the location of the labeled atoms within the molecule's structure, providing definitive structural confirmation. For example, the loss of an unlabeled portion of the molecule would result in a fragment ion that still contains the labels, whereas fragmentation that cleaves off a labeled section would produce a fragment at a different mass. nih.gov

Table 3: Hypothetical MS/MS Fragmentation of [M+H]⁺ of this compound Assumes labeling on the pyridine (B92270) ring nitrogen, the exocyclic amine nitrogen, and a ring carbon.

| Proposed Fragment | Description of Neutral Loss | Predicted m/z of Fragment (Labeled) |

| [M+H - NH₃]⁺ | Loss of the amide group | 124.0454 |

| [M+H - CO]⁺ | Loss of carbon monoxide | 113.0694 |

| Pyridinium ion fragment | Cleavage of the amide group | 96.0481 |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Separation and Detection

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a cornerstone analytical technique for the separation, identification, and quantification of isotopically labeled compounds like this compound within complex mixtures. nih.gov This powerful hybrid method combines the high-resolution separation capabilities of liquid chromatography with the sensitive and specific detection power of mass spectrometry. nih.gov For a polar molecule such as 4-Aminopicolinamide, reverse-phase LC is typically employed, where the compound is separated from other matrix components based on its polarity. google.com

Following chromatographic separation, the analyte is introduced into the mass spectrometer, commonly using electrospray ionization (ESI), which is well-suited for polar molecules and is considered a non-destructive ionization technique. nih.gov The mass spectrometer then separates ions based on their mass-to-charge ratio (m/z). The key advantage of using LC-MS for isotopologue analysis is its ability to distinguish between the unlabeled 4-Aminopicolinamide and the stable isotope-labeled (SIL) this compound. The SIL version will have a distinct, higher molecular weight, allowing for its precise detection and quantification, even in the presence of its endogenous, unlabeled counterpart. This makes LC-MS an invaluable tool in tracer studies and for creating internal standards for quantitative bioanalysis. isotope.com The combination of retention time from the LC and the specific m/z from the MS provides exceptional selectivity and confidence in identification. nih.govcapes.gov.br

Table 1: Typical Parameters for LC-MS Analysis of this compound

| Parameter | Description | Typical Setting | Rationale |

|---|---|---|---|

| Chromatography | Liquid Chromatography (LC) | Reverse-Phase HPLC/UPLC | Effective for separating polar aromatic compounds from complex biological matrices. google.com |

| Column | Stationary Phase | C18 or similar | Provides good retention and separation for compounds with moderate polarity. google.com |

| Mobile Phase | Eluent | Gradient of water and acetonitrile (B52724) with an acid modifier (e.g., 0.1% formic acid) | The gradient elution allows for efficient separation of a wide range of analytes, while the acid modifier improves peak shape and ionization efficiency. |

| Ionization Source | Interface between LC and MS | Electrospray Ionization (ESI) | Ideal for polar, non-volatile molecules; generates intact molecular ions with minimal fragmentation. nih.gov |

| Mass Analyzer | Ion Separation | Quadrupole, Time-of-Flight (TOF), or Orbitrap | Provides the necessary mass accuracy and resolution to distinguish between the 13C,15N2-labeled isotopologue and the unlabeled compound. nih.gov |

| Detection Mode | Mass Spectrometry Scan | Selected Ion Monitoring (SIM) or Full Scan | SIM offers higher sensitivity for targeted quantification, while full scan provides comprehensive data on all ions present. |

Gas Chromatography-Mass Spectrometry (GC-MS) in Tracer Studies

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and semi-volatile compounds. For a non-volatile molecule like 4-Aminopicolinamide, derivatization is required to increase its volatility and thermal stability, making it suitable for GC analysis. ucdavis.edu This typically involves chemical modification of the amine and amide functional groups.

In metabolic research, GC-MS is a vital tool for tracer studies that utilize compounds labeled with stable isotopes such as 13C and 15N. researchgate.netnih.gov this compound can serve as a tracer to investigate metabolic pathways. nih.gov After being introduced into a biological system, the labeled compound and its downstream metabolites can be extracted, derivatized, and analyzed by GC-MS. nih.gov The gas chromatograph separates the various components of the sample, and the mass spectrometer detects the unique mass signatures of the isotopically labeled fragments. nih.gov By tracking the incorporation of the 13C and 15N isotopes into different molecules, researchers can elucidate metabolic fluxes and pathway activities. nih.gov The high separation efficiency of GC combined with the sensitivity of MS allows for the simultaneous measurement of a large number of metabolites from a single sample. youtube.com

Table 2: Application of GC-MS in Tracer Studies with this compound

| Step | Description | Key Considerations |

|---|---|---|

| 1. Isotope Labeling | A biological system is exposed to this compound. | The labeled compound acts as a tracer to follow a specific metabolic route. |

| 2. Sample Preparation | Metabolites are extracted from the biological matrix (e.g., cells, tissue, biofluids). | Efficient extraction is crucial to ensure representative analysis. |

| 3. Derivatization | Extracted analytes are chemically modified (e.g., silylation) to increase their volatility for GC analysis. ucdavis.edu | The derivatization reaction should be complete and reproducible. |

| 4. GC Separation | The derivatized sample is injected into the GC, where compounds are separated based on their boiling points and interaction with the stationary phase. | A temperature program is used to elute a wide range of metabolites. youtube.com |

| 5. MS Detection & Analysis | The separated compounds are ionized and fragmented. The mass spectrometer analyzes the mass-to-charge ratio of these fragments. | The mass shift caused by the 13C and 15N isotopes in the fragments provides information on metabolic pathways and flux rates. nih.govnih.gov |

Microfluidic Capillary Electrophoresis-Mass Spectrometry (CE-MS) for Isotopomer Analysis

Microfluidic Capillary Electrophoresis-Mass Spectrometry (CE-MS) is an advanced analytical technique that combines the high-efficiency separation of capillary electrophoresis with the specificity of mass spectrometry, all on a microfluidic chip. wikipedia.orgtheanalyticalscientist.com This method is particularly well-suited for the analysis of charged species, such as protonated 4-Aminopicolinamide, and requires only nanoliter sample volumes. wikipedia.org CE separates ions based on their electrophoretic mobility in an electric field, which is dependent on the ion's charge and size. nih.gov

For isotopomer analysis, CE-MS offers exceptional resolving power, making it capable of separating molecules with very subtle structural differences. rsc.org The coupling of microfluidic CE with high-resolution mass spectrometry (HRMS), such as an Orbitrap or ion cyclotron resonance mass spectrometer, enables the accurate determination of isotopomer patterns in labeled compounds. nih.govoup.com This is critical for distinguishing between different isotopologues (molecules differing only in their isotopic composition). The use of a microfluidic platform, such as ZipChip technology, significantly reduces analysis time and sample consumption compared to traditional LC-MS or CE-MS setups. nih.govnih.govresearchgate.net This rapid and sensitive approach is ideal for high-throughput screening and detailed characterization of labeled compounds and their metabolites in complex biological samples. brjac.com.br

Table 3: Comparison of Analytical Techniques for Isotopomer Analysis

| Feature | LC-MS | GC-MS | Microfluidic CE-MS |

|---|---|---|---|

| Principle of Separation | Polarity / Hydrophobicity | Volatility / Boiling Point | Charge-to-Size Ratio |

| Sample Requirement | Microliter volumes | Microliter volumes | Nanoliter volumes wikipedia.org |

| Derivatization | Not usually required | Required for non-volatile compounds ucdavis.edu | Not usually required |

| Analysis Speed | Moderate to Fast | Slower due to run times | Very Fast (< 5 minutes) nih.gov |

| Separation Efficiency | High | Very High | Exceptional |

| Suitability for Isotopomers | Good, relies on MS resolution | Good, relies on MS resolution | Excellent, combines CE separation with MS resolution rsc.orgoup.com |

Vibrational Spectroscopy

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a vibrational spectroscopy technique that provides information complementary to FTIR. researchgate.net It relies on the inelastic scattering of monochromatic light, usually from a laser. While FTIR is based on absorption, Raman scattering depends on changes in the polarizability of a molecule's electron cloud during a vibration. This often means that non-polar bonds and symmetric vibrations, which may be weak or inactive in an FTIR spectrum, can produce strong signals in a Raman spectrum.

For this compound, Raman spectroscopy is particularly useful for probing vibrations of the aromatic pyridine ring and the carbon-carbon backbone. The isotopic labeling with 13C and 15N will cause shifts in the Raman bands analogous to those seen in FTIR, with vibrations involving the heavier isotopes moving to lower frequencies. britannica.comnih.gov For instance, the symmetric "breathing" mode of the pyridine ring would be expected to show a discernible shift due to the presence of the 13C isotope. By analyzing the isotopic shifts in the Raman spectrum, researchers can gain a more complete picture of the molecule's vibrational dynamics and confirm assignments made from FTIR data. nih.gov This detailed vibrational analysis is crucial for understanding the molecular structure and bonding within the isotopically labeled compound.

Table 5: Key Vibrational Modes of this compound Observable by Raman Spectroscopy

| Vibrational Mode | Description | Expected Isotopic Shift (¹³C, ¹⁵N₂) | Complementary Value to FTIR |

|---|---|---|---|

| Pyridine Ring Breathing | Symmetric expansion and contraction of the aromatic ring. | Shift to lower frequency | Often strong in Raman and weak in IR, provides clear information on the ring structure. |

| C-C Stretch (Ring) | Stretching vibrations between carbon atoms in the pyridine ring. | Shift to lower frequency | Provides detailed information on the electronic structure of the aromatic system. |

| C-C Stretch (Exocyclic) | Vibration of the bond connecting the amide group to the ring. | Shift to lower frequency | Directly probes the bond containing the labeled ¹³C atom. |

| Amide C=O Stretch | Stretching of the carbonyl double bond. | Shift to lower frequency | Confirms the assignment of the Amide I band seen in FTIR. |

| Symmetric N-H₂ Stretch | Symmetrical stretching of the two N-H bonds in the amino group. | Shift to lower frequency | Symmetric vibrations are often more Raman-active. |

Computational and Theoretical Investigations of 4 Aminopicolinamide 13c,15n2

Quantum Chemical Studies and Molecular Modeling

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. Through sophisticated calculations, it is possible to model the electronic structure, predict spectroscopic characteristics, and assess the reactivity and stability of 4-Aminopicolinamide-13C,15N2.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For a molecule like 4-Aminopicolinamide, DFT calculations are typically performed to determine its optimized molecular geometry, electronic energy, and the distribution of electron density. A common approach involves using a hybrid functional, such as B3LYP, combined with a basis set like 6-311++G(d,p). researchgate.net This level of theory provides a good balance between accuracy and computational cost for organic molecules.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. thaiscience.info The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. thaiscience.info

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. scirp.org Conversely, a small energy gap indicates that a molecule is more reactive. For N-(4-hydroxyphenyl)picolinamide, a related compound, the HOMO-LUMO energy gap was calculated to be -4.83 eV using the B3LYP/6-31+G(d,p) basis set. scirp.org

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.646 |

| ELUMO | -1.816 |

| Energy Gap (ΔE) | -4.83 |

The distribution of the HOMO and LUMO across the molecular structure of 4-Aminopicolinamide would reveal the most probable sites for electrophilic and nucleophilic attack, respectively.

Quantum chemical calculations are instrumental in predicting spectroscopic properties, which can then be compared with experimental data for structural validation. Vibrational frequencies, corresponding to infrared (IR) and Raman spectra, can be calculated from the optimized geometry. researchgate.net For a molecule like 4-Aminopicolinamide, the calculated vibrational spectrum would show characteristic peaks for the N-H stretches of the amino and amide groups, the C=O stretch of the amide, and the various vibrations of the pyridine (B92270) ring.

The isotopic labeling in this compound would lead to predictable shifts in the vibrational frequencies. The substitution of ¹²C with the heavier ¹³C isotope in the carbonyl group will cause a redshift (a shift to lower frequency) in the C=O stretching vibration. Similarly, the replacement of ¹⁴N with ¹⁵N in the amino and amide groups will lower the frequencies of the N-H stretching and bending modes. These isotopic shifts are valuable for assigning specific vibrational modes in experimental spectra. For example, the isotope shift for a ¹³C=¹⁸O labeled amide has been noted to be around 59.6 cm⁻¹. nih.gov

Nuclear Magnetic Resonance (NMR) chemical shifts can also be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach. The calculated ¹³C and ¹⁵N NMR spectra for the labeled compound would show signals at specific chemical shifts, which are highly sensitive to the local electronic environment of the nuclei. These predictions are invaluable for the analysis of experimental NMR data.

Based on the calculated HOMO and LUMO energies, several global reactivity descriptors can be determined to assess the reactivity and stability of this compound. These parameters provide a quantitative measure of the molecule's chemical behavior.

Ionization Potential (I): Approximated as -EHOMO.

Electron Affinity (A): Approximated as -ELUMO.

Electronegativity (χ): Calculated as (I + A) / 2. It measures the ability of the molecule to attract electrons.

Chemical Hardness (η): Calculated as (I - A) / 2. It is a measure of the molecule's resistance to change in its electron distribution.

Chemical Softness (S): The reciprocal of chemical hardness (1 / η).

Electrophilicity Index (ω): Calculated as χ² / (2η). It quantifies the electrophilic nature of the molecule.

These descriptors, derived from DFT calculations, offer a comprehensive picture of the molecule's reactivity profile.

| Descriptor | Definition |

|---|---|

| Ionization Potential (I) | -EHOMO |

| Electron Affinity (A) | -ELUMO |

| Electronegativity (χ) | (I + A) / 2 |

| Chemical Hardness (η) | (I - A) / 2 |

| Chemical Softness (S) | 1 / η |

| Electrophilicity Index (ω) | χ² / (2η) |

Applications in Biochemical and Metabolic Research

Metabolic Flux Analysis (MFA) with 4-Aminopicolinamide-13C,15N2

Integrated 13C,15N-Metabolic Flux Analysis for Carbon and Nitrogen Co-assimilation

cannot be addressed for this specific compound. Further research or the publication of studies utilizing “this compound” would be required before an article on its applications in these areas could be written.

The table of compound names is likewise omitted as no related compounds were mentioned in the context of research on “this compound”.

Computational Modeling and Software Platforms for Flux Quantification

Metabolic flux analysis (MFA) is a cornerstone of systems biology, providing a quantitative understanding of the flow of metabolites through a metabolic network. The use of stable isotope tracers like 4-Aminopicolinamide-¹³C,¹⁵N₂ is central to MFA, as the incorporation of the isotopic labels into downstream metabolites provides crucial constraints for computational models. These models, in turn, calculate the rates (fluxes) of intracellular reactions.

A typical workflow involves introducing the labeled tracer to a biological system (e.g., cell culture) and, after a period of incubation, extracting and analyzing the metabolites by mass spectrometry. The resulting mass isotopomer distributions (MIDs) are then fed into specialized software platforms for flux quantification. These platforms employ sophisticated algorithms to simulate the labeling patterns that would result from a given set of metabolic fluxes and compare them to the experimental data. By minimizing the difference between the simulated and experimental MIDs, the software can estimate the most likely set of intracellular fluxes.

Several software packages are available for ¹³C-MFA, each with its own strengths. For instance, METRAN is a software suite that facilitates ¹³C-metabolic flux analysis, tracer experiment design, and statistical analysis, based on the Elementary Metabolite Units (EMU) framework mit.edu. Another powerful tool is 13CFLUX2, a high-performance software suite designed for the detailed quantification of intracellular steady-state fluxes nih.gov13cflux.net. It supports complex network models and offers advanced features for statistical analysis and experimental design researchgate.net. FiatFlux is a more user-friendly option, particularly for researchers who are not experts in numerical methods, and it is well-suited for analyzing data from ¹³C-glucose experiments nih.gov. The choice of software often depends on the complexity of the metabolic network, the type of experimental data, and the specific research question.

The data generated from these platforms provide a detailed map of cellular metabolism, highlighting active, inactive, and rerouted pathways under different conditions. This information is invaluable for understanding disease states, identifying drug targets, and engineering microorganisms for biotechnological applications.

Table 1: Illustrative Output from a Metabolic Flux Analysis Software Using a Hypothetical Tracer

| Metabolic Reaction | Flux (Control) | Flux (Treated) | Fold Change | p-value |

|---|---|---|---|---|

| Glycolysis: HK | 100 ± 5 | 150 ± 8 | 1.5 | <0.01 |

| Glycolysis: PFK | 95 ± 6 | 145 ± 7 | 1.53 | <0.01 |

| Pentose Phosphate Pathway: G6PD | 20 ± 2 | 15 ± 3 | 0.75 | <0.05 |

| TCA Cycle: CS | 50 ± 4 | 75 ± 5 | 1.5 | <0.01 |

Elucidation of Novel Metabolic Pathways and Transformations

Stable isotope tracers are instrumental in the discovery and validation of new metabolic pathways and biotransformations. When a labeled compound such as 4-Aminopicolinamide-¹³C,¹⁵N₂ is introduced into a biological system, its isotopic signature can be tracked through a series of enzymatic reactions. The appearance of the ¹³C and ¹⁵N labels in previously unknown or unexpected metabolites provides strong evidence for the existence of a novel metabolic route.

This process of "tracer fate detection" can be performed in an untargeted manner, where the entire metabolome is scanned for the presence of the isotopic label. High-resolution mass spectrometry is particularly well-suited for this approach, as it can accurately measure the mass-to-charge ratio of thousands of metabolites simultaneously, allowing for the detection of the characteristic mass shift imparted by the isotopic tracer.

Computational tools play a crucial role in this discovery process. Software such as mzMatch-ISO and X¹³CMS are designed to automatically detect and analyze isotope patterns in untargeted metabolomics data, flagging metabolites that have incorporated the label from the tracer acs.org. These candidate metabolites can then be further investigated to determine their chemical structure and their position within the metabolic network. Pathway databases like KEGG and MetaCyc can be used to map the newly identified metabolites and reactions, helping to place them in the context of known metabolic pathways mdpi.comnih.gov.

The elucidation of novel metabolic pathways is critical for advancing our understanding of fundamental biology, as well as for identifying new therapeutic targets and engineering novel biosynthetic routes for the production of valuable chemicals.

Table 2: Hypothetical Discovery of a Novel Metabolic Transformation

| Metabolite | m/z (unlabeled) | m/z (labeled) | Isotope Incorporation | Putative Transformation |

|---|---|---|---|---|

| 4-Aminopicolinamide | 137.0589 | 140.0529 | ¹³C,¹⁵N₂ | Parent Compound |

| Metabolite X | 153.0538 | 156.0478 | ¹³C,¹⁵N₂ | Hydroxylation |

| Metabolite Y | 195.0644 | 198.0584 | ¹³C,¹⁵N₂ | Glucuronidation |

Enzymatic Mechanisms and Reaction Pathway Investigations

Isotopically labeled compounds are powerful probes for dissecting the intricate details of enzyme mechanisms and reaction pathways. By strategically placing isotopes at specific positions within a substrate molecule, researchers can gain insights into bond-breaking and bond-forming events that occur during catalysis. The use of stable isotopes like ¹³C and ¹⁵N in 4-Aminopicolinamide-¹³C,¹⁵N₂ allows for the tracking of the atoms through the course of a reaction, providing direct evidence for the proposed mechanism.

One of the key techniques in this area is the measurement of kinetic isotope effects (KIEs). A KIE is the change in the rate of a reaction when an atom in the reactant is replaced with one of its heavier isotopes. If the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction, a significant KIE will be observed. This information can help to identify the rate-limiting step and to characterize the transition state of the reaction.

Furthermore, isotopic labeling can be used to trace the fate of specific atoms during a reaction, which is particularly useful for complex rearrangements or multi-step transformations. By analyzing the position of the isotopic label in the product molecule, researchers can deduce the sequence of bond cleavages and formations. This approach has been instrumental in elucidating the mechanisms of a wide range of enzymes, from simple hydrolases to complex multi-enzyme systems involved in natural product biosynthesis.

The use of isotopic tracers in enzymatic studies provides a level of mechanistic detail that is often unattainable with other methods, offering a window into the dynamic processes that govern biochemical transformations.

Proteomic and Metabolomic Applications

Quantitative Proteomics Using Isotopic Labeling

Quantitative proteomics aims to measure the relative or absolute abundance of proteins in a sample. Isotopic labeling techniques have become central to this field, providing a robust and accurate means of comparing protein expression levels between different biological samples. While 4-Aminopicolinamide-¹³C,¹⁵N₂ is not a direct label for proteins, the principles of isotopic labeling it represents are fundamental to several key quantitative proteomics workflows.

One of the most widely used methods is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). In SILAC, cells are grown in media containing either "light" (naturally abundant isotopes) or "heavy" (¹³C- or ¹⁵N-labeled) essential amino acids wikipedia.org. Over several cell divisions, the heavy amino acids are incorporated into all newly synthesized proteins. The "light" and "heavy" cell populations can then be subjected to different experimental conditions, and their proteomes can be mixed and analyzed together by mass spectrometry. The relative abundance of a protein in the two samples is determined by comparing the intensities of the mass spectrometer signals for the light and heavy forms of its constituent peptides wikipedia.orgswmed.edu.

Another common technique is isobaric labeling, such as Isobaric Tags for Relative and Absolute Quantitation (iTRAQ). In this approach, peptides from different samples are chemically labeled with tags that have the same total mass but differ in the isotopic composition of their reporter and balance groups slideshare.netnih.gov. When the labeled peptides are fragmented in the mass spectrometer, the reporter ions are released, and their relative intensities provide a measure of the relative abundance of the peptide in each of the original samples nih.govcreative-proteomics.com.

These isotopic labeling strategies have revolutionized proteomics, enabling large-scale, accurate, and reproducible quantification of protein expression changes in response to various stimuli, diseases, and drug treatments.

Table 3: Representative Data from a SILAC Proteomics Experiment

| Protein ID | Gene Name | H/L Ratio | Regulation | Function |

|---|---|---|---|---|

| P12345 | GENE1 | 2.5 | Upregulated | Kinase |

| Q67890 | GENE2 | 0.4 | Downregulated | Phosphatase |

| A1B2C3 | GENE3 | 1.1 | Unchanged | Structural |

| D4E5F6 | GENE4 | 3.1 | Upregulated | Transcription Factor |

Untargeted and Targeted Metabolomics with Isotopic Tracers

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, provides a functional readout of the physiological state of a biological system. The use of isotopic tracers like 4-Aminopicolinamide-¹³C,¹⁵N₂ greatly enhances the power of metabolomics by adding a dynamic dimension to the analysis.

In untargeted metabolomics , the goal is to measure as many metabolites as possible in a sample without pre-selection. When an isotopic tracer is used, untargeted metabolomics can be employed to globally trace the metabolic fate of the labeled compound acs.org. By searching the mass spectrometry data for the characteristic mass shift of the isotope label, it is possible to identify all of the downstream metabolites that have incorporated the label nih.govacs.org. This approach is particularly powerful for discovering novel metabolic pathways and for obtaining a systems-level view of metabolic reprogramming nih.gov.

In contrast, targeted metabolomics focuses on the measurement of a predefined set of metabolites. This approach offers higher sensitivity and quantitative accuracy than untargeted methods. When combined with isotopic tracers, targeted metabolomics is used for stable isotope dilution analysis, which is the gold standard for absolute quantification of metabolite concentrations nih.govthermofisher.com. In this method, a known amount of a stable isotope-labeled internal standard (e.g., ¹³C,¹⁵N₂-labeled version of the analyte) is added to the sample. The concentration of the endogenous, unlabeled metabolite can then be accurately determined by measuring the ratio of the mass spectrometer signals for the unlabeled and labeled forms thermofisher.com.

Both untargeted and targeted metabolomics approaches, when coupled with the use of isotopic tracers, provide invaluable tools for understanding the complex and dynamic nature of metabolism in health and disease.

Table 4: Example of a Targeted Metabolomics Analysis Using Stable Isotope Dilution

| Metabolite | Retention Time (min) | Unlabeled (m/z) | Labeled (m/z) | Concentration (µM) |

|---|---|---|---|---|

| Glutamate | 3.5 | 148.0604 | 153.0704 | 125.6 |

| Glutamine | 3.8 | 147.0764 | 152.0864 | 543.2 |

| Aspartate | 4.1 | 134.0448 | 138.0548 | 45.8 |

| Alanine | 2.9 | 90.0549 | 93.0649 | 350.1 |

Analytical Methodologies for Quantification of 4 Aminopicolinamide 13c,15n2 and Its Metabolites/derivatives

Chromatographic Techniques for Separation and Purification

Chromatography is a fundamental technique for separating the analyte of interest from complex mixtures prior to quantification. nih.gov The choice between liquid and gas chromatography depends on the physicochemical properties of the analyte, such as volatility and thermal stability. nih.gov For picolinamide (B142947) derivatives, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be developed, often requiring specific conditions to achieve optimal separation.

HPLC is a primary choice for the analysis of non-volatile and thermally sensitive compounds like 4-Aminopicolinamide. nih.gov Method development is a systematic process guided by principles outlined in regulatory guidelines such as those from the International Council for Harmonisation (ICH). lcms.czich.orgeuropa.eu

The development of a reversed-phase HPLC (RP-HPLC) method for a compound like 4-Aminopicolinamide would involve several key steps:

Column Selection : A C18 column is a common starting point for separating moderately polar aromatic compounds. nih.govjfda-online.com Columns like the Inertsil ODS-3V or Lichrospher® C18 are often used. nih.govjfda-online.com

Mobile Phase Selection : An isocratic or gradient elution using a mixture of an aqueous buffer (e.g., sodium dihydrogen orthophosphate or water with an ion-pairing agent like trifluoroacetic acid) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typical. nih.govjfda-online.com The pH of the aqueous phase is critical to control the ionization state of the aminopicolinamide and achieve good peak shape.

Detection : A UV detector is suitable, as the picolinamide structure contains a chromophore that absorbs UV light. The detection wavelength would be optimized by scanning the UV spectrum of the compound; for similar structures, wavelengths between 215 nm and 275 nm have been utilized. nih.govjfda-online.com

Method Validation : As per ICH guidelines, the developed method must be validated for specificity, linearity, accuracy, precision, and robustness to ensure it is fit for its intended purpose. ich.orgeuropa.eunih.gov

Below is a table summarizing typical starting parameters for HPLC method development for 4-Aminopicolinamide.

Table 1: Illustrative HPLC Method Parameters for 4-Aminopicolinamide Analysis

| Parameter | Typical Setting | Rationale |

|---|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm | Good retention and separation for aromatic amines. |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Acidic modifier to ensure consistent ionization and good peak shape. |

| Mobile Phase B | Acetonitrile (ACN) | Common organic solvent providing good elution strength. |

| Elution Mode | Isocratic or Gradient | Isocratic for simpler mixtures; gradient for complex samples with multiple metabolites. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm i.d. column. |

| Column Temp. | Ambient (25 °C) or controlled (e.g., 30 °C) | Temperature control enhances reproducibility of retention times. jfda-online.com |

| Detection | UV at ~270 nm | Picolinamide structure absorbs in the UV range. |

| Injection Vol. | 10-20 µL | Standard volume for analytical HPLC. nih.govjfda-online.com |

Gas chromatography is suitable for volatile and thermally stable compounds. Direct analysis of 4-Aminopicolinamide by GC may be challenging due to its polarity and potential for thermal degradation. Therefore, derivatization is often a necessary step to increase volatility and thermal stability.

Key aspects of GC method development include:

Derivatization : Amino and amide groups can be converted to less polar and more volatile derivatives. A common approach is silylation, using reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to form tert-butyldimethylsilyl (TBDMS) derivatives. nih.gov

Column Selection : A standard, non-polar or mid-polarity column, such as a DB-5 (5% phenyl, 95% methylpolysiloxane), is a versatile choice for separating a wide range of compounds. youtube.com A typical column dimension is 30 m in length, 0.25 mm in internal diameter, and with a 0.25 µm film thickness. youtube.com

Temperature Program : A temperature gradient is typically employed to ensure the separation of analytes with different boiling points. A broad screening gradient might run from a low temperature (e.g., 100 °C) to the column's maximum temperature (e.g., 300-325 °C) to determine where the analytes elute. nih.govyoutube.com

Injector and Carrier Gas : A split/splitless injector is commonly used, with an injector temperature high enough to ensure rapid volatilization without causing degradation (e.g., 250 °C). nih.gov Helium is a standard carrier gas with a constant flow rate of around 1.2 mL/min. nih.gov

Table 2: Example GC Method Parameters for Derivatized 4-Aminopicolinamide

| Parameter | Typical Setting | Rationale |

|---|---|---|

| Derivatization | Silylation with MTBSTFA | Increases volatility and thermal stability of the analyte. nih.gov |

| Column | DB-5 or equivalent, 30 m x 0.25 mm i.d., 0.25 µm film | Versatile column for a wide range of analyte polarities. youtube.com |

| Carrier Gas | Helium at 1.2 mL/min | Inert carrier gas providing good efficiency. nih.gov |

| Injector Temp. | 250 °C | Ensures efficient vaporization of the derivatized analyte. nih.gov |

| Oven Program | Start at 100°C, ramp 10°C/min to 300°C, hold for 5 min | A typical temperature program to elute semi-volatile compounds. nih.govyoutube.com |

| Detector | Mass Spectrometer (MS) | Provides high selectivity and is necessary for distinguishing isotopes. |

The coupling of chromatographic separation with mass spectrometry (MS) detection is the definitive technique for analyzing isotopically labeled compounds. nih.gov MS detectors separate ions based on their mass-to-charge ratio (m/z), allowing for the clear differentiation between the labeled compound (4-Aminopicolinamide-¹³C,¹⁵N₂) and its unlabeled analogue.

The development of LC/MS or GC/MS methods builds upon the chromatographic conditions established previously. Key additional considerations include:

Ionization Source : For LC/MS, electrospray ionization (ESI) is the most common technique for polar molecules like aminopicolinamides, typically operating in positive ion mode. lgcstandards.com For GC/MS, electron ionization (EI) is standard.

Mass Analyzer : High-resolution mass spectrometers, such as orbital trap or time-of-flight (TOF) analyzers, can provide highly accurate mass measurements, confirming the elemental composition and isotopic enrichment. nih.gov Quadrupole analyzers are frequently used for quantitative applications due to their robustness and ability to perform selected ion monitoring (SIM) or multiple reaction monitoring (MRM).

Data Acquisition Mode : For quantification, SIM or MRM modes are preferred. In SIM mode, the mass spectrometer is set to detect only the specific m/z values corresponding to the labeled analyte and its internal standard. MRM, used in tandem MS (MS/MS), provides even greater selectivity by monitoring a specific fragmentation reaction (precursor ion → product ion), significantly reducing background noise. researchgate.net

Mass Spectrometry-Based Quantification Strategies

Accurate quantification using mass spectrometry, particularly with LC/MS, relies on strategies that can correct for variations in instrument response and matrix effects. scispace.comnih.gov Matrix effects, such as ion suppression or enhancement, occur when co-eluting compounds from the sample matrix interfere with the ionization efficiency of the analyte, leading to inaccurate results. researchgate.net

The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for quantitative analysis by mass spectrometry. scispace.comnih.gov A SIL-IS is an ideal internal standard because it has nearly identical chemical and physical properties to the analyte. acanthusresearch.com It will co-elute with the analyte from the chromatography column and experience the same degree of matrix effects and ionization variability. nih.gov

Because the SIL-IS and the analyte are only differentiated by their mass, the ratio of their detector responses remains constant even if the absolute signal for both fluctuates. This allows for highly accurate and precise quantification. scispace.com In the context of analyzing unlabeled 4-aminopicolinamide, the compound 4-Aminopicolinamide-¹³C,¹⁵N₂ would itself be the ideal SIL-IS.

The selection of a suitable SIL-IS is governed by several critical factors:

Mass Difference : The mass difference between the SIL-IS and the analyte should be sufficient to prevent spectral overlap from the natural isotopic abundance of the analyte. A mass difference of 3 or more atomic mass units (amu) is generally recommended. acanthusresearch.com The ¹³C,¹⁵N₂ labeling in 4-Aminopicolinamide-¹³C,¹⁵N₂ provides a mass increase of +3 Da relative to the unlabeled compound, which is ideal.

Isotopic Stability : The isotopes must be placed in positions on the molecule where they will not be lost or exchanged with atoms from the solvent or matrix. acanthusresearch.com Placing labels on carbon or non-labile nitrogen atoms, as in the aromatic ring or amide backbone, ensures stability, whereas placing deuterium (B1214612) on heteroatoms like oxygen or nitrogen in amines can lead to back-exchange. acanthusresearch.com

Isotopic Purity : The SIL-IS should have a high degree of isotopic enrichment and be free from contamination by the unlabeled analyte to ensure a linear calibration curve. researchgate.net

The synthesis of a SIL-IS like 4-Aminopicolinamide-¹³C,¹⁵N₂ involves incorporating isotopically enriched precursors into the established synthetic pathway for the molecule. lgcstandards.com For example, a synthesis could start from a commercially available, appropriately labeled pyridine (B92270) or picolinic acid derivative and proceed through standard amidation reactions to yield the final labeled product.

Use of Stable Isotope-Labeled Internal Standards (SIL-IS) for Quantification

Assessment of Matrix Effects and Ionization Efficiency

In quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS), matrix effects represent a significant challenge. These effects are caused by co-eluting endogenous components from the biological matrix which can interfere with the ionization of the target analyte, leading to either ion suppression or enhancement. nih.govnih.govchromatographyonline.comnebiolab.com This interference can adversely affect the accuracy, precision, and sensitivity of the analytical method. nih.govbohrium.com

The use of a stable isotope-labeled internal standard (SIL-IS), such as 4-Aminopicolinamide-13C,15N2, is the most effective strategy to compensate for matrix effects. nih.govnih.gov Since the SIL-IS has nearly identical physicochemical properties to the analyte, it co-elutes and experiences similar matrix effects. bohrium.comresearchgate.net Therefore, by calculating the ratio of the analyte response to the IS response, the variability introduced by the matrix can be normalized.

The assessment of matrix effects is a critical component of method validation. bohrium.com A common approach is the post-extraction spike method, where a known amount of the analyte and the SIL-IS are added to extracted blank matrix from multiple sources. nih.gov The response is then compared to the response in a neat solution. The matrix factor (MF) is calculated as follows:

MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)

An MF of less than 1 indicates ion suppression, while an MF greater than 1 suggests ion enhancement. For a method to be considered free of significant matrix effects, the coefficient of variation (CV) of the matrix factor across different lots of matrix should be within an acceptable range, typically ≤15%.

Studies have demonstrated that while both non-isotope-labeled and isotope-labeled internal standards can show acceptable performance in pooled plasma, only the isotope-labeled standard can correct for inter-individual variability in the recovery and matrix effects in patient plasma samples. nih.gov

Evaluation of Reproducibility and Accuracy in Quantitative Assays

The implementation of a stable isotope-labeled internal standard like this compound is paramount for achieving high levels of reproducibility and accuracy in quantitative assays. scispace.commusechem.com The use of a SIL-IS significantly improves the precision of the method by correcting for variations during sample processing and instrumental analysis. scispace.com

For instance, a statistical comparison of an assay using an analogous internal standard versus a stable isotope-labeled internal standard revealed a significant improvement in both precision and accuracy with the SIL-IS. scispace.com The variance was lower, and the mean bias was closer to 100% when the SIL-IS was used, indicating a more accurate and precise measurement. scispace.com

The following table illustrates the impact of a stable isotope-labeled internal standard on assay performance, based on representative data from studies comparing different internal standard strategies.

Table 1: Comparison of Assay Performance with Analogous vs. Stable Isotope-Labeled Internal Standard

| Parameter | Analogous Internal Standard | Stable Isotope-Labeled Internal Standard |

|---|---|---|

| Mean Bias (%) | 96.8 | 100.3 |

| Standard Deviation (%) | 8.6 | 7.6 |

| Significance of Variance (p-value) | - | < 0.05 (significantly lower) |

| Significance of Bias from 100% (p-value) | < 0.0005 (significant deviation) | 0.5 (not significant) |

This data clearly demonstrates that the use of a stable isotope-labeled internal standard results in a statistically significant improvement in both the accuracy and precision of the quantitative assay. scispace.com Another study showed that without an internal standard, the apparent recoveries of an analyte were low and variable (29-37%), but with the use of a ¹³C-labeled internal standard, the recoveries were consistently high and precise (95-99%). nih.gov

Data Processing and Bioinformatic Tools for Isotopic Data

The analysis of data from stable isotope labeling experiments requires specialized software and bioinformatic tools to accurately process and interpret the complex datasets generated by mass spectrometers. numberanalytics.comnih.govnih.gov These tools are essential for tasks such as peak detection, isotopic cluster analysis, correction for natural isotope abundance, and quantification of labeled species. oup.comoup.com

Several software packages are available to facilitate the analysis of metabolomics data, including those from stable isotope labeling studies. numberanalytics.com These tools can handle data from various mass spectrometry platforms and perform comprehensive data processing workflows. nih.govnih.govmdpi.com

The following table summarizes some of the bioinformatic tools used for processing isotopic data.

Table 2: Bioinformatic Tools for Isotopic Data Analysis

| Tool | Key Features | Primary Application |

|---|---|---|

| XCMS | A popular software package for MS-based metabolomics data analysis. numberanalytics.com | Untargeted metabolomics, feature detection, retention time correction, and alignment. nih.gov |

| MetaboAnalyst | A web-based platform for metabolomics data analysis, including stable isotope labeling data. numberanalytics.com | Statistical analysis, functional enrichment analysis, and pathway analysis. |

| PIRAMID | A MATLAB-based tool with a graphical user interface to automate the extraction of isotopic information from MS datasets. oup.com | Targeted metabolomics, quantification of mass isotopomer distributions (MIDs). oup.com |

| mzMatch | A tool for processing and aligning LC-MS data. acs.org | Untargeted metabolomics, automated detection of isotope labeling patterns. acs.org |

| Isotope Correction Toolbox (ICT) | A tool that can correct for natural isotope abundance in tandem mass spectrometry (MS/MS) data. oup.com | Correction of mass isotopomer data, supports ion fragmentation analysis. oup.com |

These tools are crucial for extracting meaningful biological information from the raw data generated in stable isotope-labeled experiments. They enable researchers to accurately determine the incorporation of labeled atoms into metabolites and to quantify the changes in metabolic fluxes. nih.gov

Method Validation and Quality Control in Isotope-Labeled Research

The validation of a bioanalytical method that utilizes a stable isotope-labeled internal standard like this compound is a critical process to ensure the reliability and robustness of the data. musechem.comyoutube.com The validation process should adhere to regulatory guidelines and demonstrate that the method is suitable for its intended purpose. youtube.comnih.gov

Key validation parameters include:

Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. nih.govresearchgate.net

Accuracy: The closeness of the measured concentration to the true concentration. nih.govscispace.com

Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. nih.govscispace.com

Calibration Curve: The relationship between the instrument response and the known concentration of the analyte. nih.gov

Recovery: The efficiency of the extraction process. youtube.com

Matrix Effect: The influence of matrix components on the ionization of the analyte. nih.govnih.gov

Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions. nih.gov

Quality control (QC) samples at multiple concentration levels are typically included in each analytical run to monitor the performance of the method. thermofisher.comscience.gov The use of a stable isotope-labeled internal standard is considered the best practice for quantitative bioanalysis as it can compensate for variability in sample preparation, matrix effects, and instrument response. bohrium.comresearchgate.net However, it is important to ensure that the labeled standard is free of the unlabeled analyte and does not exhibit any isotopic exchange. bohrium.com

Future Directions and Emerging Research Avenues for 4 Aminopicolinamide 13c,15n2 Research

Advancements in Automated Isotopic Labeling Synthesis

The synthesis of compounds with multiple stable isotopes, such as the dual labeling of 4-Aminopicolinamide with ¹³C and ¹⁵N, can be a complex and time-consuming process. researchgate.net The development and refinement of automated synthesis platforms are poised to revolutionize the availability and accessibility of such tracers.

Current research focuses on moving beyond traditional multi-step chemical syntheses, which can suffer from potential loss of isotopic labels at each stage. researchgate.net Emerging automated methods often utilize enzymatic or chemo-enzymatic approaches in single-pot reactions. researchgate.net These methods can offer higher efficiency and yield. For instance, pathway engineering in vitro allows for complex synthetic cascades using recombinant enzymes, which can produce ¹³C- and ¹⁵N-enriched molecules from simple labeled precursors like glucose and ammonia (B1221849) salts. researchgate.netacs.org The goal is to create robust, flexible, and efficient systems for generating a wide array of labeled compounds for research. researchgate.netnih.gov

| Precursors | Requires specifically labeled intermediate compounds. | Uses simple, readily available labeled precursors (e.g., ¹³C-glucose, ¹⁵NH₄Cl). acs.org |

Integration of Multi-Omics Data with Isotopic Flux Analysis

Isotopic flux analysis, which uses tracers like 4-Aminopicolinamide-¹³C,¹⁵N₂ to map metabolic reaction rates, provides a dynamic view of cellular phenotype. nih.govresearchgate.net A significant future direction is the deep integration of this "fluxome" data with other omics datasets, including genomics, transcriptomics, proteomics, and metabolomics. nih.govoup.com This multi-omics approach provides a more holistic and systems-level understanding of metabolic regulation. nih.gov

Computational pipelines, such as INTEGRATE, are being developed to combine these heterogeneous data types into a single framework. nih.gov For example, transcriptomics data can reveal changes in the expression of genes coding for metabolic enzymes, while metabolomics provides a snapshot of metabolite concentrations. nih.gov Isotope tracing data from a compound like 4-Aminopicolinamide-¹³C,¹⁵N₂ can then provide the crucial, dynamic context of metabolic flux, revealing how changes in gene expression and metabolite levels translate into actual pathway activity. nih.gov This integration helps to distinguish between transcriptional regulation and regulation by substrate availability, offering a more complete picture of cellular responses to stimuli or disease states. nih.govresearchgate.net Isotope-assisted metabolic flux analysis (iMFA) is a powerful approach that uses metabolic network models and experimental isotope labeling data to generate quantitative maps of metabolic fluxes. nih.gov

Table 2: Contribution of Different Omics Data to Integrated Flux Analysis

| Omics Type | Information Provided | Role in Integrated Analysis |

|---|---|---|

| Genomics | The genetic blueprint of the organism. | Provides the underlying metabolic network possibilities. oup.com |

| Transcriptomics | Gene expression levels (mRNA). | Indicates which metabolic enzyme genes are active. nih.gov |

| Proteomics | Protein abundance and modifications. | Shows the quantity of available metabolic enzymes. oup.com |

| Metabolomics | Concentrations of intracellular and extracellular metabolites. | Measures the substrates and products of metabolic reactions. nih.govnih.gov |

| Fluxomics (Isotope Tracing) | Rates of metabolic reactions (fluxes). | Quantifies the actual activity of metabolic pathways. nih.govnih.gov |

Novel Applications of Picolinamide (B142947) Tracers in Systems Biology

Picolinamide and its derivatives have been shown to possess a range of biological activities and are being investigated as potential therapeutic agents, such as 11β-HSD1 inhibitors for metabolic syndrome and as VEGFR-2 inhibitors in cancer therapy. nih.govnih.gov A promising future application for labeled tracers like 4-Aminopicolinamide-¹³C,¹⁵N₂ is in systems biology, to precisely elucidate the mechanism of action and the downstream cellular effects of such compounds.

By tracing the metabolic fate of the dual-labeled picolinamide, researchers can determine how the compound itself is metabolized, identify its molecular targets, and map its influence on interconnected metabolic and signaling networks. The use of ¹³C allows for tracking the carbon backbone of the molecule, while the ¹⁵N label provides specific information on the fate of the nitrogen atoms, which is crucial for understanding pathways involving amino acids, nucleic acids, and other nitrogenous compounds. nih.gov This dual-labeling strategy can provide higher resolution in flux analysis compared to single-label experiments. nih.gov Such studies are critical for drug discovery and understanding how a compound perturbs the entire cellular system, a core principle of systems biology. nih.gov

Development of High-Throughput Methodologies for Isotopic Analysis

The large-scale application of isotopic tracers in metabolomics and systems biology generates a massive volume of complex data. nih.gov A single experiment can produce data on thousands of isotopologues, making high-throughput analysis a critical bottleneck. nih.gov Future research is heavily focused on developing faster and more efficient analytical methodologies.

Advances in mass spectrometry (MS), particularly ultra-high resolution instruments like Fourier transform-ion cyclotron resonance (FT-ICR) and Orbitrap mass spectrometers, are central to this effort. nih.govresearchgate.net These technologies allow for the accurate detection and quantification of numerous isotopically labeled metabolites simultaneously. nih.gov They are often coupled with ultra-high-performance liquid chromatography (UHPLC) systems to enable rapid separation of compounds, with some methods achieving run times as short as three to five minutes per sample. researchgate.netscilit.com Furthermore, the development of automated platforms, such as those using desorption electrospray ionization (DESI) MS, allows for the direct and rapid analysis of thousands of samples with minimal preparation, achieving throughputs of less than one second per sample. youtube.com The development of novel interfaces, such as high-temperature combustion systems for HPLC/IRMS, is also enabling direct compound-specific isotope analysis of both ¹³C and ¹⁵N in aqueous samples for the first time. nih.gov

Table 3: Comparison of High-Throughput Analytical Techniques for Isotopic Analysis

| Technique | Primary Application | Advantages | Limitations |

|---|---|---|---|

| NMR Spectroscopy | Structural elucidation, positional isotopomer analysis. | Non-destructive, provides detailed structural information. creative-proteomics.comyoutube.com | Lower sensitivity, not ideal for low-concentration metabolites. creative-proteomics.com |

| Gas Chromatography-MS (GC-MS) | Analysis of volatile and semi-volatile metabolites. | High sensitivity and resolution for small molecules. creative-proteomics.com | Requires chemical derivatization, limited to thermally stable compounds. creative-proteomics.com |

| Liquid Chromatography-MS (LC-MS) | Broad analysis of non-volatile metabolites. | High sensitivity and resolution, broad compound coverage, compatible with aqueous samples. researchgate.netcreative-proteomics.com | Matrix effects can interfere with quantification. creative-proteomics.com |

| FT-ICR-MS / Orbitrap MS | High-throughput, high-resolution metabolomics. | Ultra-high mass accuracy and resolution, enables detection of thousands of isotopologues. nih.gov | High instrument cost and complexity. |

Q & A

Basic Research Questions

Q. How can the isotopic purity of 4-Aminopicolinamide-<sup>13</sup>C,<sup>15</sup>N2 be experimentally validated?

- Methodology : Use high-resolution liquid chromatography-mass spectrometry (HR-LC/MS) to quantify isotopic enrichment. For example, isotopic abundance can be determined by comparing the mass-to-charge (m/z) ratios of labeled vs. unlabeled species. Standard deviations (RSD) should be calculated across replicate measurements (e.g., <1% RSD for reliable reproducibility) .

- Data Reference : Experiments with <sup>13</sup>C2,<sup>15</sup>N-glycine demonstrated RSD values <3% at concentrations ranging from 0.1 to 10 mM, validating the precision of isotopic analysis under varying conditions .

Q. What synthetic strategies ensure uniform <sup>13</sup>C and <sup>15</sup>N labeling in heterocyclic compounds like 4-Aminopicolinamide?

- Methodology : Optimize reaction conditions (e.g., reflux time, solvent choice) to minimize isotopic scrambling. For example, TFA-mediated adamantylation of <sup>15</sup>N-labeled azolo-azines achieved 98% isotopic enrichment by maintaining strict temperature control and avoiding side reactions .

- Data Reference : NMR analysis of <sup>15</sup>N-labeled compounds confirmed isotopic integrity, with enrichment levels ≈49% per nitrogen atom in equilibrium conditions .

Q. How do researchers address discrepancies between acetylene reduction assays and <sup>15</sup>N2 tracer methods for nitrogen fixation studies?

- Methodology : Conduct parallel experiments to compare methods. For instance, acetylene reduction assays may overestimate fixation rates due to incomplete dissolution of <sup>15</sup>N2 gas, especially in short incubations. Calibration with dissolved <sup>15</sup>N2 tracer solutions reduces such errors .

- Data Reference : A meta-analysis revealed that the <sup>15</sup>N2 bubble method underestimates fixation rates by up to 72% in 1-hour incubations due to gas-liquid equilibrium limitations .

Advanced Research Questions

Q. How can intrinsic contamination in commercial <sup>15</sup>N2 gas affect isotopic tracing experiments with 4-Aminopicolinamide-<sup>13</sup>C,<sup>15</sup>N2?

- Methodology : Pre-purify <sup>15</sup>N2 gas using advanced scrubbers or recirculating filters to remove contaminants like <sup>15</sup>NH4<sup>+</sup> or <sup>15</sup>NO3<sup>−</sup>. Continuous monitoring via mass spectrometry during experiments is critical .

- Data Reference : Contaminated <sup>15</sup>N2 stocks from commercial sources yielded false-positive NH3 signals equivalent to 530 nmol N L<sup>−1</sup> d<sup>−1</sup>, comparable to natural fixation rates .

Q. What experimental designs minimize isotopic dilution in soil studies using 4-Aminopicolinamide-<sup>13</sup>C,<sup>15</sup>N2?

- Methodology : Combine lysimeter-based <sup>15</sup>N balance studies with high-temporal-resolution soil air sampling. Track gaseous <sup>15</sup>N2 emissions and compare them to plant uptake and leaching .

- Data Reference : Lysimeter experiments achieved 85–90% recovery of applied <sup>15</sup>N fertilizer by integrating soil N2 flux measurements with plant and leachate analyses .

Q. How do oxygen levels influence the incorporation of <sup>15</sup>N2 into non-cultivated diazotrophs in soil ecosystems?

- Methodology : Use stable isotope probing (SIP) under controlled O2 conditions. For example, soil incubations at atmospheric O2 levels showed higher <sup>15</sup>N2 fixation rates compared to anoxic conditions, with CH4 and H2 additions further enhancing activity .

- Data Reference : SIP experiments demonstrated a 40% reduction in <sup>15</sup>N2 fixation when O2 was excluded, highlighting the metabolic constraints on diazotrophs .

Q. What analytical frameworks resolve contradictions between isotopic abundance data and theoretical models in labeled compound studies?

- Methodology : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to experimental design. For example, discrepancies in acetylene/<sup>15</sup>N2 fixation ratios were resolved by correlating temporal variations in cyanobacterial physiology with isotopic incorporation rates .

- Data Reference : Ratios of acetylene reduction to <sup>15</sup>N2 incorporation varied by 300% over 5 days in cyanobacterial blooms, reflecting metabolic shifts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.